2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound characterized by a unique molecular structure that includes multiple functional groups. The compound is primarily classified as an acetamide derivative and is notable for its potential applications in scientific research.
The compound has the Chemical Abstracts Service number 1052604-29-1 and is cataloged under the molecular formula with a molecular weight of approximately 425.9 g/mol . Its classification as a pyrrolo[3,4-d][1,2,3]triazole derivative indicates its structural complexity and potential biological activity.
The synthesis of 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic synthesis techniques. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Solvents commonly used include dimethyl sulfoxide and dichloromethane.
The molecular structure of 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C21H20ClN5O3/c1-11-6-12(2)8-14(7-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)15-5-4-13(3)16(22)9-15/h4-9,18-19H,10H2,1-3H3,(H,23,28)
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC(=C4)C)C)Cl
These representations highlight the compound's complex arrangement of atoms and functional groups.
The compound's functional groups enable it to participate in various chemical reactions:
Each reaction pathway requires specific reagents and conditions to achieve the desired transformations while minimizing side reactions.
Further experimental data would be required to elucidate its precise mechanism of action in biological contexts.
The physical properties of 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide include:
The compound is expected to be stable under standard laboratory conditions but may undergo decomposition or degradation when exposed to extreme pH or temperature conditions.
Due to its complex structure and potential biological activity, this compound may find applications in various fields such as:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4